molecular formula C15H10BrN3O2S2 B251529 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

Cat. No.: B251529
M. Wt: 408.3 g/mol
InChI Key: ZAPLUEOHYPCJBK-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound may also interfere with specific enzymes or proteins essential for bacterial survival .

Comparison with Similar Compounds

Similar compounds to N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide include other thiazole derivatives such as:

Properties

Molecular Formula

C15H10BrN3O2S2

Molecular Weight

408.3 g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C15H10BrN3O2S2/c16-10-5-3-9(4-6-10)11-8-23-15(17-11)19-14(22)18-13(20)12-2-1-7-21-12/h1-8H,(H2,17,18,19,20,22)

InChI Key

ZAPLUEOHYPCJBK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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